molecular formula C17H17BrFN3O2 B2939726 N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251570-73-6

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B2939726
CAS No.: 1251570-73-6
M. Wt: 394.244
InChI Key: GIMLNHYLUQMTIK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic acetamide derivative characterized by a hexahydroquinazolinone core and a substituted aryl group. Its structure combines a bicyclic 3,4,5,6,7,8-hexahydroquinazolin-4-one scaffold with a 4-bromo-2-fluorophenyl acetamide side chain. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties compared to simpler acetamides.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2/c1-10-20-14-5-3-2-4-12(14)17(24)22(10)9-16(23)21-15-7-6-11(18)8-13(15)19/h6-8H,2-5,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMLNHYLUQMTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amides or amines under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The halogen atoms (bromo and fluoro) on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, substituents, synthesis methods, and key findings.

Quinazolinone-Based Acetamides

Compounds sharing the quinazolinone core but differing in substituents and saturation levels:

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Notable Findings
Target Compound C₁₇H₁₆BrFN₃O₂ Hexahydroquinazolinone 4-bromo-2-fluorophenyl, 2-methyl Likely via carbodiimide-mediated coupling Structural data unavailable; inferred stability from halogen substituents
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide C₂₃H₁₈BrClN₃O₂S Dihydroquinazolinone 4-bromophenyl, 4-chloro-2-methylphenyl Thioacetamide coupling with mercaptoacetic acid Enhanced thermal stability due to sulfur linkage
N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide C₂₅H₂₂Br₂N₃O₂S₂ Hexahydrobenzothienopyrimidine Dual bromophenyl groups, thioacetamide Multi-step condensation Improved lipophilicity from fused thiophene ring

Key Observations :

  • Halogen substituents (Br, F) enhance electron-withdrawing effects and metabolic stability compared to non-halogenated analogs .
Bromophenyl-Substituted Acetamides

Compounds featuring brominated aryl groups but distinct core structures:

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Notable Findings
Target Compound C₁₇H₁₆BrFN₃O₂ Hexahydroquinazolinone 4-bromo-2-fluorophenyl Carbodiimide-mediated coupling Unreported bioactivity; structural analogs suggest kinase inhibition potential
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀BrF₂NO Simple acetamide 4-bromophenyl, 3,4-difluorophenyl EDCI-mediated amidation Crystal structure reveals twisted aryl planes (66.4° dihedral angle)
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide C₂₅H₁₈BrN₅O₃S₂ Quinazolinone-thiazolidinone hybrid Bromoquinazolinone, thiazolidinone Multi-step cyclization and coupling Dual heterocyclic cores enhance π-π stacking interactions

Key Observations :

  • Hybrid structures (e.g., quinazolinone-thiazolidinone in ) exhibit enhanced intermolecular interactions but increased synthetic complexity.
Thioacetamide Derivatives

Compounds with sulfur-containing linkages:

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Notable Findings
2-(2-chloro-4-formylphenoxy)-N-phenylacetamide C₁₅H₁₂ClNO₃ Simple acetamide Chloro-formylphenoxy Phenolic coupling Aldehyde functionality enables further derivatization
2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide C₂₃H₁₈BrClN₃O₂S Dihydroquinazolinone Bromophenyl, thioacetamide Zinc chloride-catalyzed thioether formation Higher reactivity due to sulfur’s nucleophilicity

Key Observations :

  • The target compound’s amide linkage (vs.
  • Thioacetamide derivatives (e.g., ) are more prone to oxidation but offer versatile reactivity for functionalization.

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